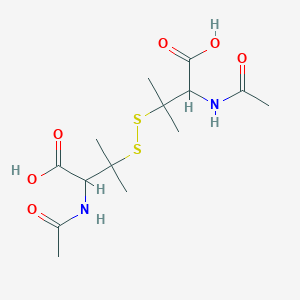

3,3'-dithiobis[N-acetyl-Valine

Overview

Description

Scientific Research Applications

Cholinesterase Activity Modification

The presence of 5,5'-dithiobis-(2-nitrobenzoic acid), a compound structurally related to 3,3'-dithiobis[N-acetyl-Valine], has been found to significantly modify cholinesterase activity. This compound activates acetylcholinesterase, decreasing the K(m) value of acetylthiocholine and altering the enzyme's interaction with substrates (Brownson & Watts, 1973).

Tissue Sulfhydryl Group Determination

A study demonstrated the utility of a water-soluble aromatic disulfide, structurally similar to this compound], for determining sulfhydryl groups in biological materials. This compound provided insights into disulfide bond splitting by reduced heme in blood (Ellman, 1959).

Synthesis of Antimicrobial Agents

A research focused on the oxidative S-S coupling of thiol to disulfide, an important transformation in biological processes. The study synthesized dithiobis(phenylene)bis(benzyldeneimine) containing N-acetyl and disulfide functional groups, a structure related to this compound], highlighting its potential as an antimicrobial agent with Leishmanicidal and antihyperlipidemic activities (Jagtap, Sakate, & Pardeshi, 2018).

Metabolism and Hemoglobin Adduct Formation

A study on acrylamide, a compound related to this compound], in humans showed its metabolism and hemoglobin adduct formation. The urinary metabolites were derived from GSH conjugation, excreted as N-acetyl-S-(3-amino-3-oxopropyl)cysteine, indicating the potential biological processing pathways of similar compounds (Fennell et al., 2005).

Properties of N epsilon-Hydroxylysine Acetylase

The enzyme N epsilon-hydroxylysine acetylase, isolated from Escherichia coli, shows a mechanism involving the cleavage of 5,5'-dithiobis(2-nitrobenzoate) by free coenzyme A. This enzyme's activity can provide insights into the biochemical interactions of similar compounds (Coy, Paw, Bindereif, & Neilands, 1986).

Cleavable Protein Cross-Linking Reagent

Research on [35S]dithiobis(succinimidyl propionate), a cleavable protein cross-linking reagent, provides insights into how this compound] might be used in studying protein structures. This reagent acylates amino groups of proteins, offering a method for probing extended structures in biological systems (Lomant & Fairbanks, 1976).

Safety and Hazards

properties

IUPAC Name |

2-acetamido-3-[(1-acetamido-1-carboxy-2-methylpropan-2-yl)disulfanyl]-3-methylbutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24N2O6S2/c1-7(17)15-9(11(19)20)13(3,4)23-24-14(5,6)10(12(21)22)16-8(2)18/h9-10H,1-6H3,(H,15,17)(H,16,18)(H,19,20)(H,21,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYARMXWNXXYBMN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(C(=O)O)C(C)(C)SSC(C)(C)C(C(=O)O)NC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24N2O6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(Methylamino)methyl]benzoic acid hydrochloride](/img/structure/B3149710.png)

![N-[2-(4-Chlorophenoxy)ethyl]-1-butanamine](/img/structure/B3149724.png)

![(E)-1,1,1-trifluoro-4-[(2-hydroxy-1-phenylethyl)amino]-3-penten-2-one](/img/structure/B3149764.png)

![6-Hydroxy-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B3149778.png)